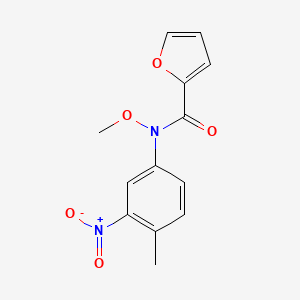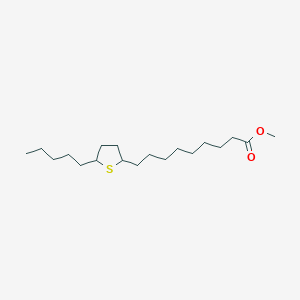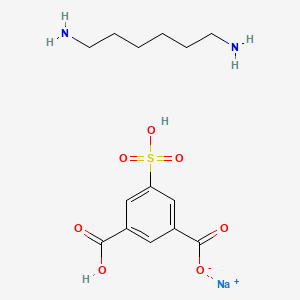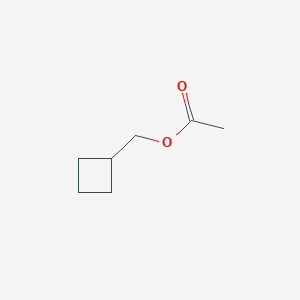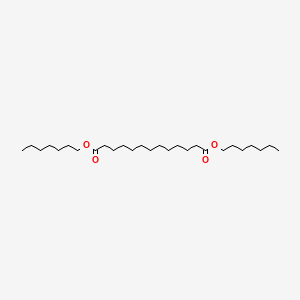
Diheptyl tridecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl tridecanedioate is an organic compound belonging to the class of diesters. It is formed by the esterification of tridecanedioic acid with heptyl alcohol. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its excellent emollient and lubricating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diheptyl tridecanedioate is synthesized through the esterification of tridecanedioic acid with heptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired diester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tridecanedioic acid and heptyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester product.
Analyse Des Réactions Chimiques
Types of Reactions
Diheptyl tridecanedioate primarily undergoes esterification and hydrolysis reactions. In the presence of strong acids or bases, it can be hydrolyzed back to tridecanedioic acid and heptyl alcohol. Additionally, it can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Tridecanedioic acid, heptyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), aqueous conditions.
Transesterification: Other alcohols, acid or base catalysts, elevated temperatures.
Major Products Formed
Hydrolysis: Tridecanedioic acid and heptyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Diheptyl tridecanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in topical formulations for its emollient properties, which help in moisturizing and protecting the skin.
Industry: Utilized in the formulation of lubricants and greases, providing excellent lubrication and reducing friction in mechanical systems.
Mécanisme D'action
The mechanism of action of diheptyl tridecanedioate is primarily related to its physical properties. As an emollient, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth, soft feel. In lubricants, it reduces friction between moving parts, thereby enhancing the efficiency and lifespan of mechanical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diheptyl succinate: Another diester with similar emollient properties, used in cosmetics and personal care products.
Diisooctyl phthalate: A commonly used plasticizer in the production of flexible PVC products.
Diethylhexyl adipate: Used as a plasticizer and emollient in various applications.
Uniqueness
Diheptyl tridecanedioate is unique due to its longer carbon chain length compared to similar compounds like diheptyl succinate and diethylhexyl adipate. This longer chain length contributes to its superior lubricating properties and higher stability, making it particularly valuable in high-performance applications.
Propriétés
Numéro CAS |
42234-14-0 |
|---|---|
Formule moléculaire |
C27H52O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
diheptyl tridecanedioate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-16-20-24-30-26(28)22-18-14-12-10-9-11-13-15-19-23-27(29)31-25-21-17-8-6-4-2/h3-25H2,1-2H3 |
Clé InChI |
WHRGOZJVPIAZKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)CCCCCCCCCCCC(=O)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


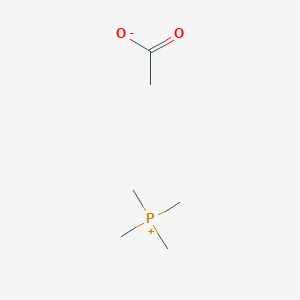


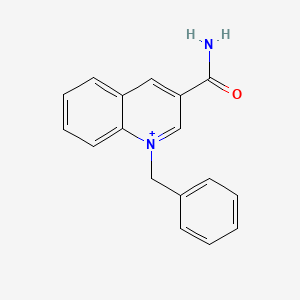
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)

![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)
